molecular formula C21H25N3O6 B409401 (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE

Cat. No.: B409401
M. Wt: 415.4g/mol
InChI Key: DIGFDMVBHXPUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C21H25N3O6 and a molecular weight of 415.4 g/mol. This compound is characterized by the presence of a nitro group attached to a phenyl ring, a trimethoxybenzyl group, and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrobenzoyl chloride with 2,3,4-trimethoxybenzylamine to form an amide intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions with strong nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong nucleophiles like sodium methoxide, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions include amino derivatives, substituted benzyl compounds, and hydrolyzed fragments, depending on the specific reaction conditions employed .

Scientific Research Applications

(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It finds applications in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of (4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The trimethoxybenzyl group may enhance the compound’s ability to penetrate cellular membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxyphenyl structure but lacks the piperazine and nitro groups.

    2-(4-Methoxyphenyl)ethylamine: Similar to 4-Methoxyphenethylamine but with a different substitution pattern.

    4-Nitrophenethylamine: Contains the nitro group but lacks the piperazine and trimethoxybenzyl groups.

Uniqueness

(4-NITROPHENYL)[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, trimethoxybenzyl group, and piperazine ring allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4g/mol

IUPAC Name

(4-nitrophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H25N3O6/c1-28-18-9-6-16(19(29-2)20(18)30-3)14-22-10-12-23(13-11-22)21(25)15-4-7-17(8-5-15)24(26)27/h4-9H,10-14H2,1-3H3

InChI Key

DIGFDMVBHXPUHL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.